REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][N:15]=1.CN([CH:24]=[O:25])C.[OH-].[Na+]>C1COCC1.O>[Br:13][C:14]1[CH:19]=[C:18]([CH:24]=[O:25])[C:17]([Cl:20])=[CH:16][N:15]=1 |f:4.5|
|
Name
|
|
Quantity
|
20.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
89.5 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
350 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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BrC1=NC=C(C=C1)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
10.52 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
the resulting sol. was stirred for 30 min at −5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to −70° C.
|
Type
|
CUSTOM
|
Details
|
did not exceed −65° C
|
Type
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STIRRING
|
Details
|
The mixture was stirred at −70° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
did not exceed −70° C
|
Type
|
STIRRING
|
Details
|
The orange mixture was stirred at −70° C. for 40 min
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
to warm up to rt
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
extracts were washed back with aq. 1M NaOH (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the crude by FC (EtOAc/heptane 1:9→1:8→1:6→1:4→1:2→1:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C(=C1)C=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.55 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |